molecular formula C15H20N4O4 B12471611 N-cyclohexyl-2-[(3-methyl-4-nitrophenyl)carbonyl]hydrazinecarboxamide

N-cyclohexyl-2-[(3-methyl-4-nitrophenyl)carbonyl]hydrazinecarboxamide

Cat. No.: B12471611
M. Wt: 320.34 g/mol
InChI Key: URTSXPJAEGUFJX-UHFFFAOYSA-N
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Description

N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE is an organic compound with the molecular formula C15H20N4O4 It is a derivative of benzamide, featuring a cyclohexylcarbamoyl group and a nitro group

Properties

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

1-cyclohexyl-3-[(3-methyl-4-nitrobenzoyl)amino]urea

InChI

InChI=1S/C15H20N4O4/c1-10-9-11(7-8-13(10)19(22)23)14(20)17-18-15(21)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,17,20)(H2,16,18,21)

InChI Key

URTSXPJAEGUFJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NNC(=O)NC2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE typically involves the reaction of 3-methyl-4-nitrobenzoic acid with cyclohexyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-AMINOBENZAMIDE.

    Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-[(CYCLOHEXYLAMINO)CARBONYL]GLYCINE
  • 6-[(CYCLOHEXYLAMINO)CARBONYL]AMINOHEXANOIC ACID
  • 4-[(CYCLOHEXYLAMINO)CARBONYL]AMINOBUTANOIC ACID

Uniqueness

N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group allows for various chemical modifications, while the cyclohexylcarbamoyl group provides steric hindrance, affecting its interaction with biological targets .

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